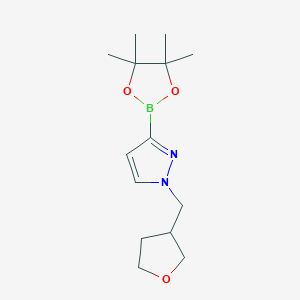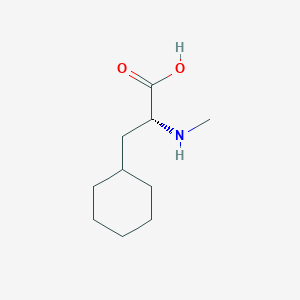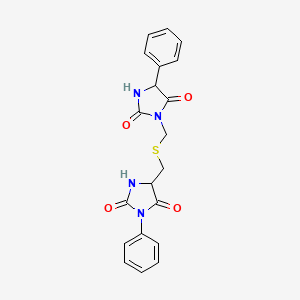
acenaphthylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acenaphthylene is a polycyclic aromatic hydrocarbon with the chemical formula C12H8. It is an ortho- and peri-fused tricyclic hydrocarbon, resembling naphthalene with positions 1 and 8 connected by a -CH=CH- unit. This compound appears as yellow crystals and is insoluble in water but very soluble in ethanol, diethyl ether, and benzene .
Preparation Methods
Acenaphthylene is primarily produced industrially by the gas-phase dehydrogenation of acenaphthene . This process involves heating acenaphthene in the presence of a dehydrogenation catalyst, typically at high temperatures. Another method involves the oxidation of acenaphthene using various oxidizing agents .
Chemical Reactions Analysis
Acenaphthylene undergoes several types of chemical reactions:
Hydrogenation: This reaction converts this compound to acenaphthene.
Halogenation: The benzene nucleus can be altered by halogenation reactions, often using acid catalysts.
Addition Reactions: This compound can react exothermically with diazo compounds and bases.
Scientific Research Applications
Acenaphthylene is a significant building block for many organic semiconductors. It is used in the design of π-conjugated derivatives, both small molecules and polymers, which are essential in organic electronic materials . Additionally, this compound-imide based small molecules are utilized as electron-transporting layers in perovskite solar cells, enhancing their efficiency . The compound also possesses excellent properties as an antioxidant in cross-linked polyethylene and ethylene-propylene rubber .
Mechanism of Action
The mechanism of action of acenaphthylene in its applications primarily involves its electronic structure and aromaticity. As a π-electron functional material, this compound derivatives interact with molecular targets through π-π stacking interactions and electron transport pathways . These interactions are crucial in the performance of organic semiconductors and solar cells.
Comparison with Similar Compounds
Acenaphthylene is often compared with acenaphthene, another polycyclic aromatic hydrocarbon. While this compound is a yellow solid with no fluorescence, acenaphthene is a white crystalline compound. This compound is unique due to its ortho- and peri-fused tricyclic structure, which provides distinct electronic properties . Other similar compounds include naphthalene and its derivatives, which share the polycyclic aromatic hydrocarbon structure but differ in their specific chemical and physical properties .
Properties
Molecular Formula |
C12H8 |
|---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
acenaphthylene |
InChI |
InChI=1S/C12H8/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-8H/i1+1,3+1,5+1,7+1,8+1,10+1 |
InChI Key |
HXGDTGSAIMULJN-HLPXUQTRSA-N |
Isomeric SMILES |
C1=CC2=C3C(=C1)[13CH]=[13CH][13C]3=[13CH][13CH]=[13CH]2 |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


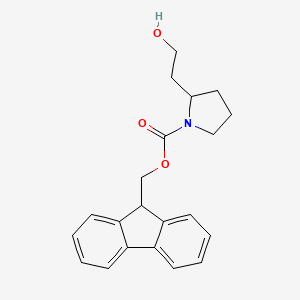
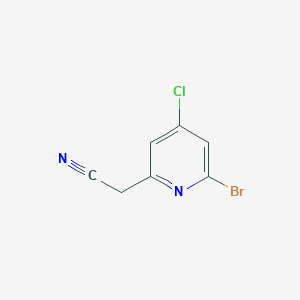
![(8AS)-4-(1H-pyrazol-4-yl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B12950244.png)

![5-Fluoro-3-azabicyclo[4.1.0]heptane](/img/structure/B12950261.png)
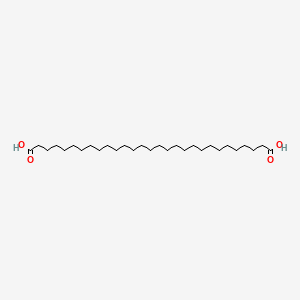
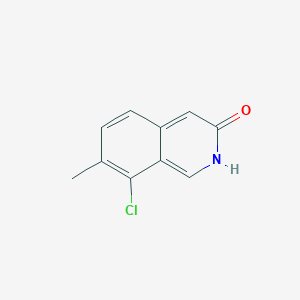
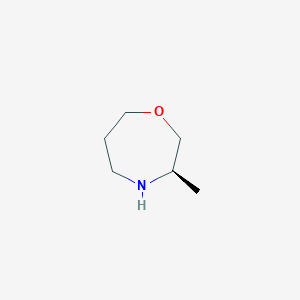
![4-Chloro-6-(oxetan-3-yl)thieno[3,2-d]pyrimidine](/img/structure/B12950273.png)
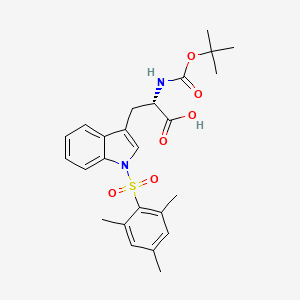
![(2S,4S)-4-Amino-8-azaspiro[4.5]decan-2-ol dihydrochloride](/img/structure/B12950290.png)
